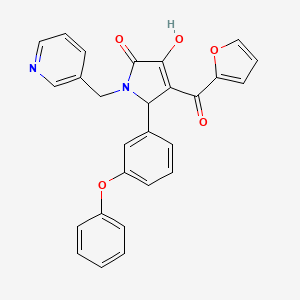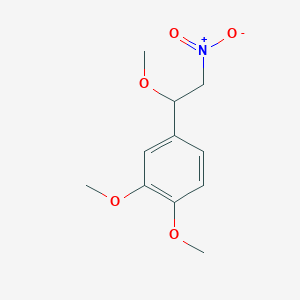![molecular formula C26H26ClN7O6 B11974920 (1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)
(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(1Z,2Z)-2-Cloro-3-(4-nitrofenil)-2-propenal {7-[2-hidroxi-3-(2-metilfenoxi)propil]-1,3-dimetil-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-YL}hidrazona” es una molécula orgánica compleja que presenta una combinación de componentes aromáticos, alifáticos y heterocíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica múltiples pasos, comenzando con la preparación de los componentes individuales. Los pasos clave pueden incluir:
Síntesis de (1Z,2Z)-2-Cloro-3-(4-nitrofenil)-2-propenal: Esto se puede lograr mediante una reacción de cloración seguida de una reacción de condensación con 4-nitrobenzaldehído.
Preparación de {7-[2-hidroxi-3-(2-metilfenoxi)propil]-1,3-dimetil-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-YL}hidrazona: Esto implica la reacción del derivado de purina con el derivado de hidrazina apropiado en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de catalizadores, reactores de alta presión y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones apropiadas.
Reducción: El grupo aldehído se puede reducir a un alcohol.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado amino, mientras que la sustitución del átomo de cloro podría producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos.
Medicina: Posibles aplicaciones terapéuticas debido a su estructura única.
Industria: Uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El mecanismo detallado requeriría estudios experimentales adicionales.
Comparación Con Compuestos Similares
Compuestos similares
(1Z,2Z)-2-Cloro-3-(4-nitrofenil)-2-propenal: Un análogo más simple sin el derivado de purina.
{7-[2-hidroxi-3-(2-metilfenoxi)propil]-1,3-dimetil-2,6-dioxo-2,3,6,7-tetrahidro-1H-purin-8-YL}hidrazona: Un compuesto que carece del grupo nitrofenilo.
Unicidad
La combinación única de grupos funcionales en este compuesto lo hace diferente de otros compuestos similares. Esta singularidad puede conferir propiedades específicas que son ventajosas para ciertas aplicaciones.
Propiedades
Fórmula molecular |
C26H26ClN7O6 |
|---|---|
Peso molecular |
568.0 g/mol |
Nombre IUPAC |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26ClN7O6/c1-16-6-4-5-7-21(16)40-15-20(35)14-33-22-23(31(2)26(37)32(3)24(22)36)29-25(33)30-28-13-18(27)12-17-8-10-19(11-9-17)34(38)39/h4-13,20,35H,14-15H2,1-3H3,(H,29,30)/b18-12-,28-13- |
Clave InChI |
GOVSYEBOZNZWPA-WUIGISPQSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C\C(=C\C4=CC=C(C=C4)[N+](=O)[O-])\Cl)N(C(=O)N(C3=O)C)C)O |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)N(C(=O)N(C3=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)
![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)
![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)

![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)
